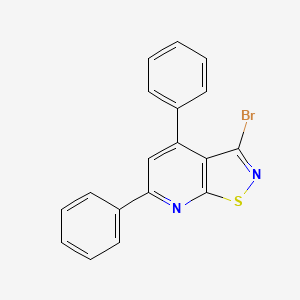![molecular formula C11H16N2O2S B11992787 N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)
N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, medicine, and material science. This compound is characterized by the presence of a phenyl group attached to the thiourea moiety, along with a hydroxyethoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea typically involves the reaction of phenyl isothiocyanate with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
C6H5NCS+HOCH2CH2OCH2CH2NH2→C6H5NHC(S)NHCH2CH2OCH2CH2OH
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed.
Types of Reactions:
Oxidation: N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the formulation of certain polymers and as an additive in material science for enhancing properties like thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The hydroxyethoxyethyl side chain enhances its solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
- N,N’-Bis(2-hydroxyethyl)thiourea
- N,N’-Diethylthiourea
- N-Phenylthiourea
Comparison:
- N,N’-Bis(2-hydroxyethyl)thiourea: Similar in structure but lacks the phenyl group, which may result in different biological activities and solubility properties.
- N,N’-Diethylthiourea: Contains ethyl groups instead of hydroxyethoxyethyl, leading to variations in reactivity and applications.
- N-Phenylthiourea: Lacks the hydroxyethoxyethyl side chain, which affects its solubility and potential interactions with biological targets.
N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea stands out due to its unique combination of the phenyl group and hydroxyethoxyethyl side chain, providing a balance of hydrophobic and hydrophilic properties that enhance its versatility in various applications.
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C11H16N2O2S/c14-7-9-15-8-6-12-11(16)13-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H2,12,13,16) |
InChI Key |
KSKQDDAPVQIFBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


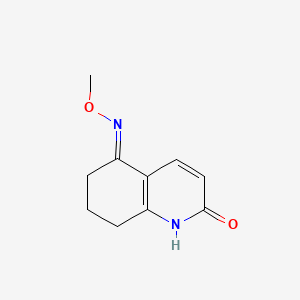
![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)
![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![2-(2-Naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992733.png)
![N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)

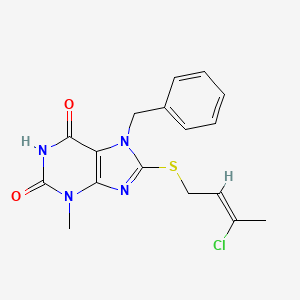
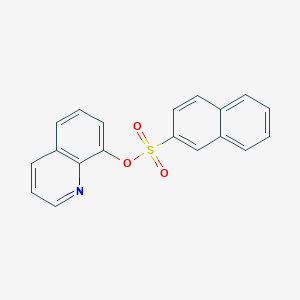
![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992765.png)
![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)
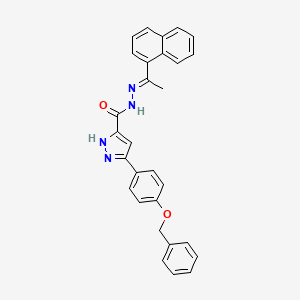
![2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11992774.png)
